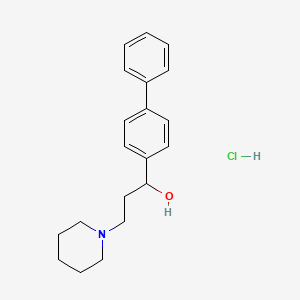
Barium octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium octanoate is an organometallic compound with the chemical formula C₁₆H₃₀BaO₄. It is a barium salt of octanoic acid, also known as caprylic acid. This compound is used in various industrial applications due to its unique properties, including its role as a stabilizer and catalyst in polymer production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium octanoate can be synthesized through a reaction between barium hydroxide and octanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding octanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Barium octanoate undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the barium ion is replaced by other metal ions.
Complexation Reactions: It can form complexes with other compounds, particularly with organic ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other metal salts, which can replace the barium ion under appropriate conditions.
Complexation Reactions: Organic ligands such as amines or phosphines are used to form complexes with this compound.
Major Products Formed
Substitution Reactions: The major products are new metal octanoates and barium salts of the substituting metal.
Complexation Reactions: The major products are barium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Barium octanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Biology: this compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form complexes with various ligands.
Industry: It is used in the production of lubricants, coatings, and as an additive in fuels to improve combustion efficiency.
Wirkmechanismus
The mechanism of action of barium octanoate involves its ability to form complexes with other molecules. The barium ion can coordinate with various ligands, altering the chemical properties of the resulting complex. This ability to form complexes is crucial in its role as a catalyst and stabilizer in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium acetate: Another barium salt used in similar applications but with different chemical properties.
Barium stearate: Used as a lubricant and stabilizer in plastics, similar to barium octanoate but with a longer carbon chain.
Barium chloride: Commonly used in laboratory settings for various chemical reactions.
Uniqueness
This compound is unique due to its specific chain length of the octanoic acid, which provides a balance between solubility and reactivity. This makes it particularly useful in applications where other barium salts may not be as effective.
Eigenschaften
CAS-Nummer |
4696-54-2 |
|---|---|
Molekularformel |
C16H30BaO4 |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
barium(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Ba/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
PJUKKJYOSBWEQO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ba+2] |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



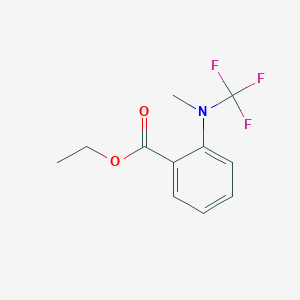
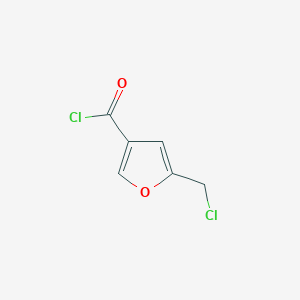

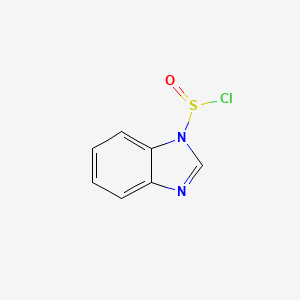
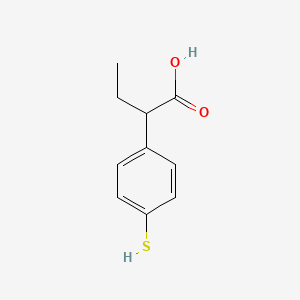
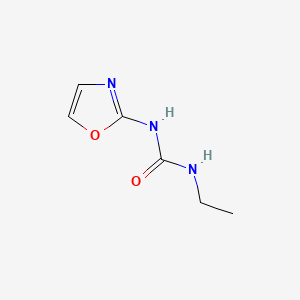
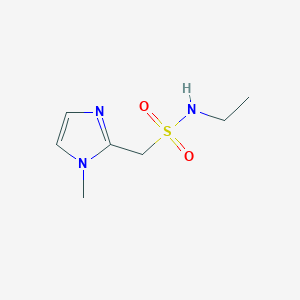

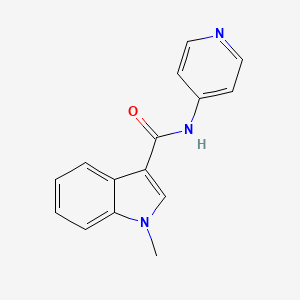
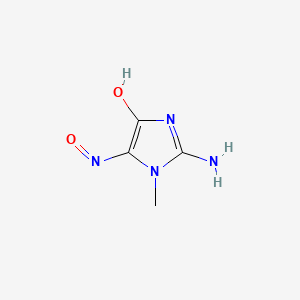
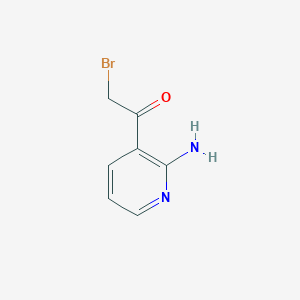
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
